N-(2-cyclopropyl-2-hydroxypropyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
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Description
N-(2-cyclopropyl-2-hydroxypropyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a useful research compound. Its molecular formula is C17H22N2O4S and its molecular weight is 350.43. The purity is usually 95%.
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Scientific Research Applications
Gold-Catalyzed Synthesis of Bicycloheptanes
One application in the synthesis of structurally complex molecules involves gold-catalyzed cycloisomerization. For instance, sulfonamides undergo gold-catalyzed cycloisomerization leading to the formation of bicycloheptanes, demonstrating the utility of gold catalysis in synthesizing intricate molecular architectures from simple cyclopropene precursors (Miege, Meyer, & Cossy, 2010).
Ring Contraction via Photoinduced Rearrangement
The photoinduced di-pi-methane rearrangement offers a method for ring contraction in bridgehead sultams, showing how light-mediated reactions can be harnessed to modify the ring size of cyclic sulfonamides, potentially altering their properties and applications (Dura & Paquette, 2006).
Glycoconjugate Sulfonamides as CA Inhibitors
In medicinal chemistry, glycoconjugate benzene sulfonamides have been synthesized and evaluated as carbonic anhydrase inhibitors, highlighting the therapeutic potential of sulfonamides in targeting specific human carbonic anhydrase isozymes for cancer therapy (Wilkinson et al., 2006).
Aza-Payne Rearrangement
The aza-Payne rearrangement of N-activated aziridinemethanols to epoxy sulfonamides underlines the synthetic versatility of sulfonamides in organic synthesis, enabling the preparation of functionalized amino alcohols with potential utility in various chemical and pharmaceutical applications (Ibuka, 1998).
Sulfonamide Derivatives for IOP Lowering
Sulfonamide derivatives have been explored for their intraocular pressure-lowering effects, demonstrating the importance of sulfonamides in developing therapeutics for glaucoma. This research underscores the therapeutic value of designing sulfonamide compounds with specific physicochemical properties for topical application (Scozzafava et al., 1999).
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-17(21,13-3-4-13)10-18-24(22,23)14-8-11-2-5-15(20)19-7-6-12(9-14)16(11)19/h8-9,13,18,21H,2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLBFWSUSASITC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2)(C4CC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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